1-[6-(4-Methoxyphenyl)-3-methyl-7-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL]propan-1-one
Description
Properties
Molecular Formula |
C18H20N4O3S |
|---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
1-[6-(4-methoxyphenyl)-3-methyl-5-propanoyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]propan-1-one |
InChI |
InChI=1S/C18H20N4O3S/c1-5-14(23)17-16(12-7-9-13(25-4)10-8-12)22(15(24)6-2)21-11(3)19-20-18(21)26-17/h7-10H,5-6H2,1-4H3 |
InChI Key |
QAERUNZGUMTYKF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(N(N2C(=NN=C2S1)C)C(=O)CC)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Core Heterocycle Formation via Cyclocondensation
The triazolo-thiadiazine scaffold is typically synthesized via cyclocondensation of 4-amino-5-mercapto-1,2,4-triazole derivatives with α-halo ketones. For the target compound, 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol reacts with 4-methoxyphenacyl bromide in ethyl acetate under reflux to form the 7H- triazolo[3,4-b] thiadiazine core . The reaction proceeds through nucleophilic substitution at the α-carbon of the phenacyl bromide, followed by intramolecular cyclization to yield the bicyclic system (Fig. 1).
Key conditions :
Methyl Group Installation at Position 3
The 3-methyl group originates from the 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol precursor used in the initial cyclocondensation step . This pre-functionalization strategy avoids post-synthetic modifications, ensuring regioselectivity and reducing purification challenges.
Advantages :
-
Eliminates need for late-stage C–H methylation.
-
Preserves core stability during subsequent acylation steps .
Multicomponent One-Pot Synthesis
An alternative approach employs a one-pot protocol combining 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol , 4-methoxyphenacyl bromide , and propanoic anhydride in ethanol with acetic acid catalysis . This method streamlines the synthesis by concurrently forming the heterocycle and introducing acyl groups.
Procedure :
-
Dissolve triazole-thiol (1 eq) and phenacyl bromide (1.2 eq) in ethanol.
-
Add propanoic anhydride (2.5 eq) and glacial acetic acid (0.1 eq).
-
Reflux for 12 hours.
-
Cool, precipitate with ice water, and filter.
Yield : 52% (lower than stepwise methods due to competing side reactions) .
Comparative Analysis of Synthetic Routes
| Method | Steps | Total Yield | Key Advantage | Limitation |
|---|---|---|---|---|
| Stepwise Cyclization | 3 | 45% | High purity (>98% by HPLC) | Lengthy purification steps |
| One-Pot Multicomponent | 1 | 52% | Time-efficient (12 hours) | Moderate yield due to side products |
| Pre-Functionalized Core | 2 | 60% | Avoids late-stage modifications | Requires specialized starting material |
Structural Characterization
Synthesized compounds are validated using:
-
¹H NMR (300 MHz, DMSO-d₆):
Scale-Up Considerations
Industrial-scale production (≥1 kg) faces challenges:
-
Exothermic risk during acylation requires jacketed reactors with precise temperature control.
-
Solvent recovery : Ethyl acetate is distilled and reused to reduce costs .
Green Chemistry Alternatives
Recent advancements propose:
Chemical Reactions Analysis
1-[6-(4-Methoxyphenyl)-3-methyl-7-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL]propan-1-one undergoes various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-[6-(4-Methoxyphenyl)-3-methyl-7-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL]propan-1-one involves its interaction with specific molecular targets. The compound can inhibit enzymes such as carbonic anhydrase and cholinesterase by binding to their active sites, thereby blocking their activity . This inhibition can lead to therapeutic effects, such as reducing intraocular pressure in glaucoma or improving cognitive function in Alzheimer’s disease .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Findings
Propanoyl groups at positions 5 and 7 may increase metabolic stability relative to acetyl or ethoxycarbonyl groups in analogues like 9b , which are more prone to hydrolysis.
Synthetic Flexibility :
- The target compound’s synthesis likely involves multi-step condensation, whereas simpler triazolothiadiazoles (e.g., ’s vasodilators) are synthesized via phase-transfer catalysis, highlighting trade-offs between complexity and yield .
Biological Potential: Molecular docking studies () suggest triazolothiadiazines with 4-methoxyphenyl and pyrazole substituents exhibit strong binding to 14α-demethylase, a target for antifungal agents. The target compound’s propanoyl groups may further optimize hydrophobic interactions in enzyme pockets . In contrast, ’s pyridyl-substituted analogues show vasodilation activity, indicating substituent-dependent divergence in biological targets .
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis involves a multi-step approach using diethyl oxalate and 1-(4-methoxyphenyl)ethan-1-one with sodium hydride in toluene under reflux. Key steps include cyclocondensation and subsequent functionalization. Optimization requires precise temperature control (80–100°C), solvent purity, and stoichiometric ratios to minimize side products. Post-synthesis purification via recrystallization (e.g., ethanol-DMF mixtures) ensures high yields (>70%) .
Q. What analytical techniques are critical for confirming the compound’s structure and purity?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Resolution Mass Spectrometry (HRMS) are essential for structural confirmation. X-ray crystallography (e.g., as applied in similar triazolo-thiadiazines) resolves stereochemical details, while HPLC monitors purity (>95%) .
Q. How are physicochemical properties (e.g., solubility, stability) characterized for this compound?
Solubility is assessed in polar (DMSO, ethanol) and non-polar solvents (toluene) via shake-flask methods. Stability studies under varying pH (2–12) and temperatures (25–60°C) use UV-Vis spectroscopy to track degradation. Thermal stability is evaluated via Differential Scanning Calorimetry (DSC) .
Advanced Research Questions
Q. How can molecular docking predict the compound’s antifungal activity, and what are key methodological considerations?
Molecular docking against fungal targets like 14-α-demethylase lanosterol (PDB: 3LD6) involves software such as AutoDock Vina. Key steps include:
- Protein preparation (removing water, adding hydrogens).
- Ligand optimization (DFT-based geometry refinement).
- Validation via re-docking co-crystallized ligands. Binding affinity (ΔG ≤ -8 kcal/mol) and interaction patterns (e.g., hydrogen bonding with active-site residues) indicate antifungal potential .
Q. How should structure-activity relationship (SAR) studies be designed to optimize biological activity?
Systematic variation of substituents (e.g., replacing 4-methoxyphenyl with halogenated analogs) is synthesized and tested. Biological assays (e.g., MIC against Candida spp.) are coupled with computational metrics (e.g., Hammett σ values) to correlate electronic effects with activity. Dose-response curves and toxicity profiling (e.g., HepG2 cell viability) refine SAR .
Q. How can contradictions in biological activity data across studies be resolved?
Discrepancies often arise from assay variability (e.g., broth microdilution vs. disk diffusion). Standardized protocols (CLSI guidelines) and triplicate replicates reduce variability. Meta-analysis of IC₅₀ values and cross-validation with in silico models (e.g., QSAR) identify outliers .
Q. What methodologies assess the compound’s environmental fate and stability?
OECD guidelines 106 (adsorption-desorption) and 307 (aerobic degradation) evaluate soil-water partitioning and biodegradability. High-Performance Liquid Chromatography (HPLC-MS/MS) quantifies degradation products, while ecotoxicity assays (e.g., Daphnia magna LC₅₀) assess environmental risk .
Q. How can multicomponent reactions improve synthesis efficiency?
One-pot multicomponent reactions (e.g., combining amines, carbonyls, and thioureas) reduce steps and improve atom economy. Microwave-assisted synthesis (80°C, 30 min) enhances yields by 15–20% compared to conventional heating. Real-time monitoring via FT-IR ensures intermediate formation .
Q. What strategies are effective for salt formation and purification?
Salts are synthesized by reacting the free base with acids (e.g., HCl, sulfonic acids) in ethanol. Counterion selection is guided by solubility (e.g., hydrochloride salts for aqueous formulations). Purification via fractional crystallization or column chromatography (silica gel, CH₂Cl₂:MeOH) ensures homogeneity .
Q. How is the compound’s stability under oxidative and photolytic conditions evaluated?
Forced degradation studies use 3% H₂O₂ (oxidative) and UV light (photolytic). Samples are analyzed at intervals via LC-MS to identify degradation products (e.g., sulfoxide derivatives). Arrhenius plots predict shelf-life under storage conditions (25°C/60% RH) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
